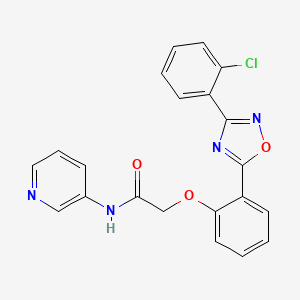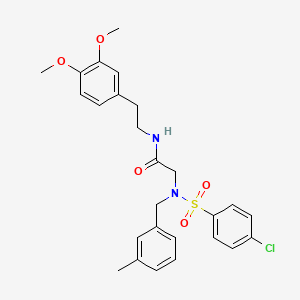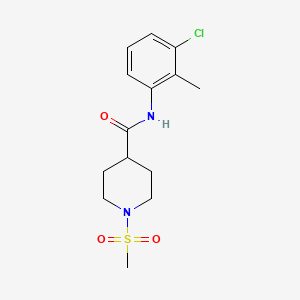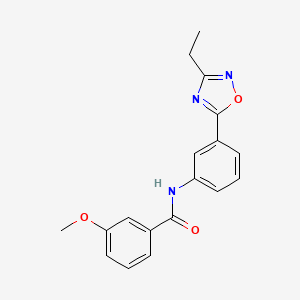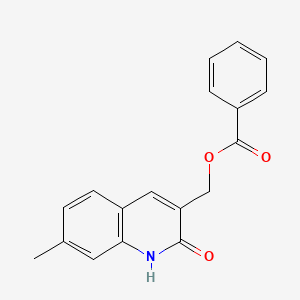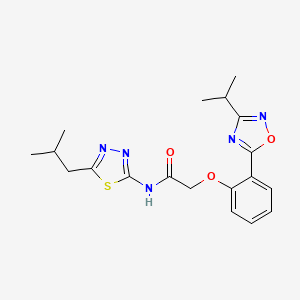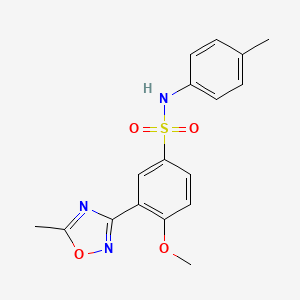
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide, also known as MTB, is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. MTB is a small molecule that has shown promising results in various studies, including anti-inflammatory and anticancer activity.
Wirkmechanismus
The mechanism of action of 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that play a key role in the inflammatory response. This leads to a decrease in the production of pro-inflammatory cytokines, which in turn reduces inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. This compound has also been shown to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide for lab experiments is its low toxicity. This compound has been shown to have low toxicity in vitro and in vivo, which makes it a safe candidate for use in lab experiments. However, one of the main limitations of this compound is its low solubility in water. This can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide. One potential direction is the development of new anti-inflammatory therapies based on this compound. Another potential direction is the development of new cancer therapies based on this compound. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Synthesemethoden
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methoxybenzenesulfonyl chloride with p-toluidine, followed by the reaction with 5-methyl-1,2,4-oxadiazole-3-amine. The final product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzenesulfonamide has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This makes this compound a potential candidate for the treatment of inflammatory diseases such as arthritis.
This compound has also been studied for its anticancer activity. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes this compound a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-4-6-13(7-5-11)20-25(21,22)14-8-9-16(23-3)15(10-14)17-18-12(2)24-19-17/h4-10,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJKARHAWUSKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

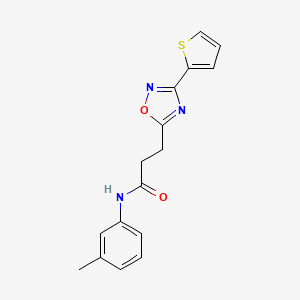
![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)

